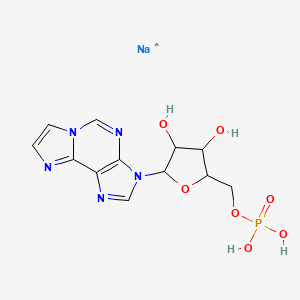

1,N6-Ethenoadenosine 5'-monophosphate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

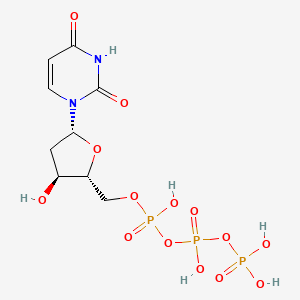

1,N6-Ethenoadenosine 5’-monophosphate disodium salt is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, and a relatively long wavelength of excitation (250-300 nm) with emission at 415 nm . This compound is often used in assays of 5’-nucleotidase activity .

Mechanism of Action

Target of Action

It is a highly fluorescent analog of adenosine 5’-monophosphate (amp) , suggesting that it may interact with the same or similar targets as AMP.

Biochemical Pathways

CID 16219333 is used in assays of 5’-nucleotidase activity . 5’-nucleotidase is an enzyme that catalyzes the dephosphorylation of nucleotide monophosphates, playing a crucial role in purine metabolism. By interacting with this enzyme, CID 16219333 could potentially affect purine metabolism and related biochemical pathways.

Pharmacokinetics

As a small molecule, it is likely to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

It is known that the compound is stable for at least 4 years when stored at -20°c .

Biochemical Analysis

Biochemical Properties

1,N6-Ethenoadenosine 5’-monophosphate disodium salt is often used in the study of nucleic acid structure and function . It serves as an analog of adenosine 5’-monophosphate (AMP), allowing researchers to investigate the interactions and dynamics of nucleotides within RNA and DNA strands without disrupting the phosphate backbone of the nucleic acid .

Cellular Effects

As an analog of AMP, it may influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be used in enzymology to examine the specificity and mechanism of enzymes that act on nucleotides, including kinases and phosphatases .

Temporal Effects in Laboratory Settings

Preparation Methods

The synthetic routes for 1,N6-Ethenoadenosine 5’-monophosphate disodium salt typically involve the modification of adenosine 5’-monophosphate. The reaction conditions often include the use of specific reagents and catalysts to introduce the etheno group into the adenosine structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,N6-Ethenoadenosine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,N6-Ethenoadenosine 5’-monophosphate disodium salt has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe in various chemical assays.

Medicine: Investigated for its potential role in diagnostic assays and therapeutic applications.

Industry: Utilized in the development of fluorescent markers and sensors for various industrial applications.

Comparison with Similar Compounds

1,N6-Ethenoadenosine 5’-monophosphate disodium salt is unique due to its fluorescent properties, which distinguish it from other similar compounds. Some similar compounds include:

Adenosine 5’-monophosphate: The parent compound without the etheno modification.

N6-Methyladenosine 5’-monophosphate: Another modified form of adenosine with different properties and applications.

1,N6-Ethenoadenosine: A related compound without the phosphate group, used in similar research applications.

Properties

InChI |

InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEUQZMBXGOWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.